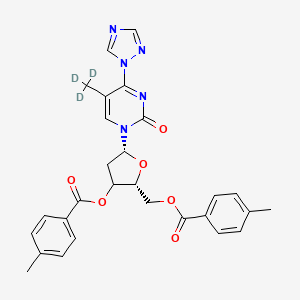
4-(1,2,4-Triazolyl)-3'5'-di-O-4-toluoyl-5-methyl-2'-deoxycytidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a 1,2,4-triazole ring, which is known for its diverse biological activities. The compound is structurally modified to include deuterium atoms, which can enhance its stability and metabolic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring can be synthesized using 3-amino-1,2,4-triazole as a starting material.
Attachment of the Nucleoside Moiety: The nucleoside moiety is introduced through glycosylation reactions, where the triazole ring is coupled with a protected sugar derivative.
Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the toluoyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The triazole ring can interact with various molecular targets, including enzymes involved in DNA and RNA synthesis . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Voriconazole: Another triazole antifungal agent.
Uniqueness
4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is unique due to its specific structural modifications, including the presence of deuterium atoms and the combination of triazole and nucleoside moieties. These features can enhance its stability, metabolic properties, and biological activity compared to other triazole compounds .
Eigenschaften
Molekularformel |
C28H27N5O6 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C28H27N5O6/c1-17-4-8-20(9-5-17)26(34)37-14-23-22(39-27(35)21-10-6-18(2)7-11-21)12-24(38-23)32-13-19(3)25(31-28(32)36)33-16-29-15-30-33/h4-11,13,15-16,22-24H,12,14H2,1-3H3/t22?,23-,24-/m1/s1/i3D3 |
InChI-Schlüssel |
GWVTWMRVTOWMMV-JVSOASHOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3CC([C@H](O3)COC(=O)C4=CC=C(C=C4)C)OC(=O)C5=CC=C(C=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)C)OC(=O)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


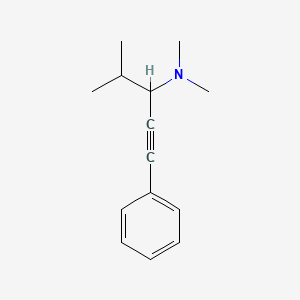
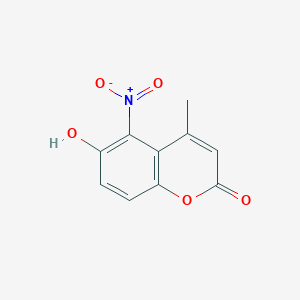
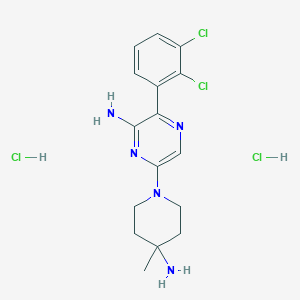
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
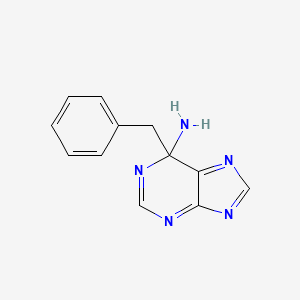
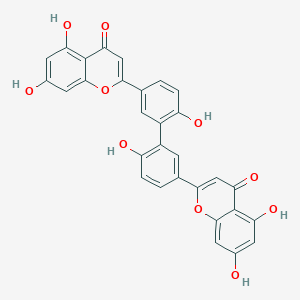
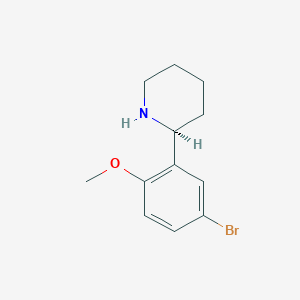

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)





